2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone
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Overview
Description
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone is a heterocyclic organic compound It is characterized by a pyridinone ring structure with various substituents, including a phenyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common method involves the condensation of appropriate ketones and aldehydes, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but often involve modulation of biochemical processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-methyl-5-phenylbenzofuran
- 2,3-Dihydro-2-methyl-5-phenyl-4H-pyran-4-one
- 2,3-Dihydro-2-methyl-5-phenyl-4H-pyran-4-thione
Uniqueness
2,3-Dihydro-2-methyl-5-phenyl-2-(phenylmethyl)-4(1H)-pyridinone is unique due to its specific substituents and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
64660-83-9 |
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Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-benzyl-2-methyl-5-phenyl-1,3-dihydropyridin-4-one |
InChI |
InChI=1S/C19H19NO/c1-19(12-15-8-4-2-5-9-15)13-18(21)17(14-20-19)16-10-6-3-7-11-16/h2-11,14,20H,12-13H2,1H3 |
InChI Key |
VQYAZFUPWVQRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=CN1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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